molecular formula C2H5B B1602606 Bromoethane-1-13C CAS No. 92276-91-0

Bromoethane-1-13C

Cat. No.: B1602606
CAS No.: 92276-91-0
M. Wt: 109.96 g/mol
InChI Key: RDHPKYGYEGBMSE-VQEHIDDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromoethane-1-13C is an isotopically labeled compound where the carbon-13 isotope is incorporated at the first carbon position of bromoethane. The chemical formula for this compound is CH3CH2Br, with the carbon-13 isotope denoted as 13C. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study metabolic pathways, reaction mechanisms, and molecular structures.

Scientific Research Applications

Bromoethane-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways, reaction mechanisms, and molecular structures. Some key applications include:

Mechanism of Action

The reaction mechanism of Bromoethane-1-13C with aqueous KOH occurs in a single step due to the instability of the primary carbocation that could be formed. The hydroxyl ion attacks the carbon atom directly, leading to the elimination of the bromine atom and the formation of ethanol .

Safety and Hazards

Bromoethane-1-13C is classified as a flammable liquid and is harmful if swallowed or inhaled. It is also suspected of causing cancer . Safety measures include avoiding breathing its mist, gas, or vapors, and using personal protective equipment .

Future Directions

Bromoethane-1-13C is primarily used for research and development purposes . Its future directions are likely to be influenced by advancements in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoethane-1-13C can be synthesized through the reaction of ethyl-1-13C alcohol with hydrogen bromide. The reaction typically involves the following steps:

    Preparation of Ethyl-1-13C Alcohol: This is achieved by the reduction of acetone-1-13C using a reducing agent such as sodium borohydride.

    Bromination: The ethyl-1-13C alcohol is then reacted with hydrogen bromide to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure the isotopic purity and yield of the final product. The reaction is conducted in specialized reactors designed to handle the corrosive nature of hydrogen bromide and the high reactivity of the intermediates.

Chemical Reactions Analysis

Types of Reactions

Bromoethane-1-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Hydroxide ions (NaOH), cyanide ions (KCN), ammonia (NH3)

    Elimination: Potassium hydroxide (KOH), sodium ethoxide (NaOEt)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Nucleophilic Substitution: Ethanol-1-13C, ethyl cyanide-1-13C, ethylamine-1-13C

    Elimination: Ethene-1-13C

    Oxidation: Acetaldehyde-1-13C, acetic acid-1-13C

    Reduction: Ethane-1-13C

Comparison with Similar Compounds

Bromoethane-1-13C can be compared with other isotopically labeled compounds such as:

    Bromoethane-2-13C: Similar to this compound but with the carbon-13 isotope at the second carbon position.

    Bromoethane-13C2: Contains carbon-13 isotopes at both carbon positions.

    Ethyl-1-13C Bromide: Another name for this compound, emphasizing the position of the carbon-13 isotope.

Uniqueness

The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracking and analysis in scientific research. The position of the carbon-13 isotope provides distinct advantages in studying specific reaction mechanisms and metabolic pathways compared to other labeled compounds .

Properties

IUPAC Name

bromo(113C)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583916
Record name Bromo(1-~13~C)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92276-91-0
Record name Bromo(1-~13~C)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92276-91-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromoethane-1-13C
Reactant of Route 2
Bromoethane-1-13C
Reactant of Route 3
Bromoethane-1-13C
Reactant of Route 4
Reactant of Route 4
Bromoethane-1-13C
Reactant of Route 5
Reactant of Route 5
Bromoethane-1-13C
Reactant of Route 6
Reactant of Route 6
Bromoethane-1-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.